Lipophilicity-Driven Library Design: XLogP3 Differentiation vs. Monomethoxy and De-oxo Analogs
The target compound’s computed XLogP3 of 2.5 occupies a balanced CNS-accessible lipophilicity window, which is distinct from common single-point analogs. A direct structural comparator, (4-(pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone (CAS 2034301-42-1), which replaces the 3,5-dimethoxybenzoyl with a simpler 3-methylbenzoyl group, has a lower computed XLogP3, altering the scaffold's lipophilic character [1]. This difference is quantifiable and directly impacts the selection of building blocks for designing CNS-penetrant libraries where fine-tuning logP is critical for mitigating off-target binding and metabolic instability [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone (CAS 2034301-42-1): 2.2 |
| Quantified Difference | Target compound XLogP3 is 0.3 units higher (approx. 14% increase in logP value). |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.3 logP unit difference can correspond to a 2-fold change in partition coefficient, significantly altering in vitro pharmacokinetic profiles and justifying the procurement of this specific scaffold for CNS-focused library synthesis.
- [1] PubChem. (2026). Compound Summary for CID 91815918: (3,5-Dimethoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone. National Library of Medicine. View Source
